BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Lentiviral
shRNA Knockdown of PIK3CG to Mimic
Eganelisib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Eganelisib

Cat. No.: B608121

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (IPI1-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of the
gamma isoform of phosphoinositide-3-kinase (PI13Ky), encoded by the PIK3CG gene.[1] PI3Ky
is a key signaling molecule in the tumor microenvironment, particularly within myeloid cells,
where it plays a crucial role in immune suppression.[2][3] By inhibiting PI3Ky, Eganelisib has
been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive
(M2-like) to an anti-tumor (M1-like) phenotype, thereby enhancing anti-tumor immune
responses.[2] This mechanism of action makes Eganelisib a promising therapeutic agent in
oncology, often explored in combination with checkpoint inhibitors.[2]

These application notes provide a detailed protocol for utilizing lentiviral-mediated short hairpin
RNA (shRNA) to specifically knock down the expression of PIK3CG. This genetic approach
serves as a powerful research tool to mimic the pharmacological effects of Eganelisib,
allowing for in-depth investigation of the functional consequences of PI3Ky inhibition in various
cancer and immune cell models. The stable and long-term knockdown achieved with lentiviral
shRNA enables a thorough analysis of downstream signaling pathways and phenotypic
changes, providing valuable insights for drug development and target validation.

Principle of the Method
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Lentiviral vectors are a type of retrovirus that can efficiently transduce both dividing and non-
dividing mammalian cells, integrating their genetic material, including an shRNA expression
cassette, into the host cell genome. This integration leads to the stable and continuous
expression of the shRNA. The expressed shRNA is processed by the cell's RNA interference
(RNAI) machinery, resulting in the degradation of the target mRNA, in this case, PIK3CG
MRNA. The subsequent reduction in PIK3CG protein levels effectively phenocopies the
inhibitory action of Eganelisib, allowing for the study of its biological effects in a controlled in

vitro or in vivo setting.

Materials and Methods

shRNA Design and Lentiviral Vector Selection
1.1. Validated shRNA Sequences for Human PIK3CG

The selection of a potent and specific ShRNA sequence is critical for successful gene
knockdown. The following are examples of validated shRNA sequences targeting human
PIK3CG from The RNAIi Consortium (TRC). It is recommended to test multiple shRNA
sequences to identify the one with the highest knockdown efficiency in the target cell line.
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TRC Clone ID

shRNA Sequence (Sense
Strand)

Target Region

TRCNO0000046299

5'-
CCGGGCTGAGCTTGAGGAA
GAAATTCTCGAGAATTTCTT
CCTCAAGCTCAGCTTTTT-3'

Exon

TRCNO0000046300

5'-
CCGGGCTGGAGAAACTGAA
GAAGAACTCGAGTTCTTC
TTCAGTTTCTCCAGCTTTTT-
3|

Exon

TRCNO0000046301

5'-
CCGGGCAAGATGAAGAGCA
AGTTCACTCGAGTGAACTTG
CTCTTCATCTTGCTTTTT-3'

Exon

TRCNO000046302

5'-

CCGGGAGAAGATGAAGTTC
CGCAATCTCGAGATTGCGG
AACTTCATCTTCTCTTTTT-3'

Exon

1.2. Lentiviral Vector

A third-generation lentiviral vector system is recommended for enhanced biosafety. The

pLKO.1-puro vector is a commonly used and effective choice, as it contains a puromycin

resistance gene for the selection of transduced cells.

Lentivirus Production

This protocol is for the production of lentiviral particles in HEK293T cells using a 10 cm dish

format.

Materials:

o HEK293T cells
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o DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
e pLKO.1-puro shRNA plasmid (targeting PIK3CG or a non-targeting control)
o Packaging plasmids (e.g., psPAX2 and pMD2.G)

o Transfection reagent (e.g., Lipofectamine 3000 or FUGENE HD)

e Opti-MEM | Reduced Serum Medium

e 0.45 pm syringe filter

Protocol:

e Day 1: Seed HEK293T Cells: Plate 6 x 10"6 HEK293T cells in a 10 cm dish in 10 mL of
complete DMEM. The cells should be 70-80% confluent at the time of transfection.

o Day 2: Transfection:

[e]

In one tube, dilute 10 pg of pLKO.1-shRNA plasmid, 7.5 pug of psPAX2, and 2.5 ug of
pMD2.G in 1 mL of Opti-MEM.

[e]

In a separate tube, add 30 pL of transfection reagent to 1 mL of Opti-MEM.

o

Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room
temperature for 20 minutes.

o

Add the transfection complex dropwise to the HEK293T cells.

e Day 3: Change Media: After 16-24 hours, carefully remove the transfection medium and
replace it with 10 mL of fresh, pre-warmed complete DMEM.

e Day 4 & 5: Harvest Viral Supernatant:

o At 48 hours post-transfection, collect the viral supernatant and store it at 4°C. Add 10 mL
of fresh complete DMEM to the cells.
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o At 72 hours post-transfection, collect the supernatant and pool it with the collection from
Day 4.

 Filter and Aliquot: Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell
debris. Filter the supernatant through a 0.45 um syringe filter. Aliquot the viral particles and
store them at -80°C.

Lentiviral Transduction of Target Cells

This protocol is a general guideline and should be optimized for each cell type. A puromycin
titration (kill curve) should be performed beforehand to determine the optimal concentration for
selection.

Materials:

Target cells (e.g., breast cancer cell line MDA-MB-231 or macrophage cell line THP-1)

Lentiviral particles (PIK3CG shRNA and non-targeting control)

Complete growth medium for target cells

Polybrene (8 mg/mL stock)

Puromycin
Protocol for Adherent Cells (e.g., MDA-MB-231):

e Day 1: Seed Cells: Plate 1 x 1075 cells per well in a 6-well plate in 2 mL of complete
medium.

e Day 2: Transduction:

o Remove the medium and add 1 mL of fresh medium containing Polybrene at a final
concentration of 4-8 ug/mL.

o Add the desired amount of lentiviral particles (multiplicity of infection, MOI, should be
optimized).
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o Incubate for 18-24 hours.

e Day 3: Change Media: Remove the virus-containing medium and replace it with 2 mL of
fresh complete medium.

e Day 4 onwards: Selection: After 24-48 hours, begin selection by adding the predetermined
optimal concentration of puromycin to the medium. Replace the medium with fresh
puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.

Protocol for Suspension Cells (e.g., THP-1):
e Day 1: Seed Cells: Add 5 x 10”5 cells to a well of a 6-well plate in 1 mL of complete medium.

e Day 2: Transduction:

(¢]

Add Polybrene to a final concentration of 4-8 pg/mL.

[¢]

Add lentiviral particles at the desired MOI.

[¢]

Centrifuge the plate at 1,000 x g for 60-90 minutes at 32°C ("spinoculation™).

Incubate for 4-6 hours.

[e]

o

Add 1 mL of fresh complete medium.

o Day 3: Pellet and Resuspend: Centrifuge the cells, remove the supernatant, and resuspend
in fresh complete medium.

o Day 4 onwards: Selection: Begin puromycin selection as described for adherent cells.

Validation of PIK3CG Knockdown

4.1. Quantitative Real-Time PCR (qRT-PCR)
Protocol:

e RNA Extraction: Isolate total RNA from PIK3CG shRNA-transduced and control cells using a
commercial Kit.
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e CDNA Synthesis: Synthesize cDNA from 1 pg of total RNA using a reverse transcription Kit.

e (PCR: Perform gPCR using SYBR Green master mix and primers specific for PIK3CG and a
housekeeping gene (e.g., GAPDH or ACTB).

PIK3CG Forward Primer: 5'-AGCTGGAGAAACTGAAGAAGAA-3'

(¢]

PIK3CG Reverse Primer: 5-TCTTGCTCTTCATCTTGCTCTT-3'

[¢]

GAPDH Forward Primer: 5-GAAGGTGAAGGTCGGAGTCA-3'

[¢]

GAPDH Reverse Primer: 5'-TTGGTATCGTGGAAGGACTCA-3'

[e]

e Analysis: Calculate the relative expression of PIK3CG using the AACt method.
4.2. Western Blot

Protocol:

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase
inhibitors.

o Protein Quantification: Determine protein concentration using a BCA assay.

o SDS-PAGE and Transfer: Separate 20-30 g of protein lysate on an SDS-PAGE gel and
transfer to a PVDF membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate with a primary antibody against PIK3CG (p110y) and a loading control (e.g., B-
actin or GAPDH) overnight at 4°C.

o Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room

temperature.

o Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
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Expected Results and Data Presentation

Successful knockdown of PIK3CG is expected to mimic the phenotypic effects of Eganelisib,
which include reduced cancer cell proliferation, migration, and invasion, as well as a shift in
macrophage polarization towards an M1-like phenotype.

Table 1: Validation of PIK3CG Knockdown
Relative PIK3CG PIK3CG Protein
Cell Line Transduction Group MRNA Expression Level (Relative to
(Fold Change) Control)
MDA-MB-231 Non-targeting Control 1.00 1.00
MDA-MB-231 PIK3CG shRNA #1 0.25+0.05 0.30 £ 0.08
MDA-MB-231 PIK3CG shRNA #2 0.40 £ 0.07 0.45+0.10
THP-1 Non-targeting Control 1.00 1.00
THP-1 PIK3CG shRNA #1 0.22+£0.04 0.28 £ 0.06

Table 2: Phenotypic Effects of PIK3CG Knockdown in

Cancer Cells
Cell Li Treatment/Tran  Proliferation (%  Migration (% Invasion (%
ell Line

sduction Inhibition) Inhibition) Inhibition)
Eganelisib (1

MDA-MB-231 45+5 608 7010
1Y)
Non-targeting

MDA-MB-231 0 0 0
Control

PIK3CG shRNA
MDA-MB-231 41 40+6 55+7 65+9

Table 3: Effect of PIK3CG Knockdown on Macrophage
Polarization
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M1 Marker M2 Marker

Cell Li Treatment/Tr  (iINOS) (Argl) % CD86+ % CD206+
ell Line
ansduction MRNA (Fold  mRNA (Fold  Cells (M1) Cells (M2)
Change) Change)

THP-1 (M2- Eganelisib (1

] 45+05 0.4+0.1 65+7 30+5
polarized) pUM)
THP-1 (M2- Non-targeting

_ 1.0 1.0 15+3 8016
polarized) Control
THP-1 (M2- PIK3CG

_ 2+0.6 05+0.1 62+8 356
polarized) shRNA #1

Table 4: Effect of PIK3CG Knockdown on Cytokine
Production by Macrophages

Treatment/Tran

Cell Line _ TNF-a (pg/mL) IL-12 (pg/mL) IL-10 (pg/mL)
sduction

THP-1 (M2- Eganelisib (1

_ 850 + 90 450 + 50 200 £ 30
polarized) UM)
THP-1 (M2- Non-targeting

_ 150 + 20 50+ 10 1200 + 150
polarized) Control
THP-1 (M2- PIK3CG shRNA

_ 800 + 100 420 + 60 250 + 40
polarized) #1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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